Home > Products > Screening Compounds P54353 > Enrofloxacin Sodium
Enrofloxacin Sodium - 266346-15-0

Enrofloxacin Sodium

Catalog Number: EVT-3531944
CAS Number: 266346-15-0
Molecular Formula: C19H21FN3NaO3
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enrofloxacin Sodium is derived from enrofloxacin, which was first introduced in the 1980s. The sodium salt form improves solubility and bioavailability, making it suitable for injection formulations. The compound is synthesized through various chemical methods that involve modifying the parent enrofloxacin structure.

Classification

Enrofloxacin Sodium is classified as an antibacterial agent. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication and transcription. This mechanism makes it a potent agent against bacterial infections.

Synthesis Analysis

Methods

The synthesis of Enrofloxacin Sodium typically involves the formation of salts through acid-base reactions. One notable method includes mixing enrofloxacin with sodium hydroxide in an aqueous solution, followed by pH adjustment to enhance solubility.

Technical Details

  1. Preparation of Sodium Salt: A common approach involves dissolving enrofloxacin in water and adding sodium hydroxide to achieve a pH between 9.5 and 10.5. This process enhances the solubility of enrofloxacin, facilitating its conversion into the sodium salt form.
  2. Evaporation and Filtration: The resulting solution is then filtered to remove impurities, followed by solvent evaporation to obtain crystalline Enrofloxacin Sodium.
Molecular Structure Analysis

Structure

The molecular formula for Enrofloxacin Sodium is C18H22FN3O3NaC_{18}H_{22}FN_{3}O_{3}Na. The compound features a bicyclic structure characteristic of fluoroquinolones, with a fluorine atom at position 6 and a piperazine ring that enhances its antibacterial activity.

Data

  • Molecular Weight: Approximately 345.37 g/mol
  • Chemical Structure: The structural representation includes:
    • A carboxylic acid group which forms the sodium salt.
    • A fluorinated aromatic ring that contributes to its potency.
Chemical Reactions Analysis

Reactions

Enrofloxacin Sodium undergoes various chemical reactions typical of fluoroquinolones:

  1. Acid-Base Reaction: The formation of the sodium salt occurs when enrofloxacin reacts with sodium hydroxide.
  2. Hydrolysis: Under certain conditions, Enrofloxacin Sodium can hydrolyze, leading to the release of enrofloxacin and sodium ions.

Technical Details

The stability of Enrofloxacin Sodium can be influenced by pH levels and temperature, with optimal conditions ensuring maximum efficacy against bacterial pathogens.

Mechanism of Action

Process

Enrofloxacin Sodium exerts its antibacterial effects primarily through:

  1. Inhibition of DNA Gyrase: This enzyme is crucial for DNA supercoiling; by inhibiting it, Enrofloxacin Sodium prevents bacterial DNA replication.
  2. Inhibition of Topoisomerase IV: This enzyme is essential for separating replicated DNA strands; its inhibition leads to cell death.

Data

Studies have shown that Enrofloxacin Sodium has a minimum inhibitory concentration (MIC) against various pathogens ranging from 0.1 to 4 µg/mL, indicating its potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the sodium salt form, with enhanced solubility compared to the parent compound.

Chemical Properties

  • pH Range: Typically maintained between 9.5 and 10.5 for optimal stability.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant analyses include differential scanning calorimetry (DSC) which indicates melting points around 228 °C, confirming thermal stability.

Applications

Scientific Uses

Enrofloxacin Sodium is primarily utilized in veterinary medicine for:

  1. Treatment of Bacterial Infections: Effective against respiratory infections, urinary tract infections, and skin infections in animals.
  2. Preventive Use: Employed in livestock to prevent disease outbreaks, thereby enhancing food safety and animal welfare.
  3. Research Applications: Used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion profiles in animal models.

Enrofloxacin Sodium's broad-spectrum activity makes it a vital tool in maintaining animal health and managing infectious diseases effectively across various species.

Synthesis Methodologies and Optimization of Enrofloxacin Sodium Formulations

Solvent-Based Synthesis Techniques for Salt Formation

Enrofloxacin sodium synthesis relies critically on solvent selection to facilitate proton transfer and crystalline salt formation. Polar protic solvents, particularly glycerol-water mixtures (e.g., 70:30 v/v), enable efficient zwitterion disruption of enrofloxacin, achieving yields exceeding 92% at 50°C. This system enhances ionic dissociation due to glycerol’s high dielectric constant (ε ≈ 42.5), promoting sodium ion integration into the molecular structure [1]. Alternatively, ethanol-dichloromethane co-solvents (3:2 v/v) facilitate rapid crystallization of enrofloxacin mesylate, leveraging ethanol’s solvation power and DCM’s low boiling point for easy removal. This method achieves near-quantitative conversion within 2 hours at 25°C [4] [9].

Table 1: Solvent Systems for Enrofloxacin Salt Synthesis

Solvent Ratio (v/v)Temperature (°C)Reaction Time (h)Yield (%)
Glycerol-Water (70:30)503.092.5
Ethanol-DCM (3:2)252.098.1
Methanol-DCM (1:1)304.085.3

Acidification is essential for salt formation, with lactic acid (pH 4.0–5.0) optimizing enrofloxacin solubility (>200 mg/mL) prior to sodium hydroxide titration. This step prevents precipitation of the neutral species and ensures homogeneous reaction kinetics [1] [7].

Stoichiometric Optimization in Enrofloxacin-Alkali Reactions

Precise stoichiometric control governs salt purity and stability. 1:1 molar ratios of enrofloxacin to sodium hydroxide consistently produce monohydrate crystals with <0.3% residual free acid, confirmed by HPLC. Deviations beyond ±5% of this ratio induce either incomplete conversion (substoichiometric NaOH) or degradation products (excess NaOH) [1]. For organic acid salts (e.g., mesylate, tartrate), ternary phase diagrams identify optimal drug-acid-solvent equilibria. Enrofloxacin mesylate synthesis achieves maximal yield (98.1%) at equimolar enrofloxacin:mesylic acid ratios in ethanol-DCM, validated by nuclear magnetic resonance (NMR) integration [4] [9].

Table 2: Impact of Stoichiometry on Enrofloxacin Sodium Yield

Enro:NaOH Molar RatioReaction pHYield (%)Residual Free Acid (%)
1:0.957.884.25.7
1:1.008.298.50.2
1:1.058.692.10.3

Reaction pH critically influences protonation states. Maintaining pH 8.0–8.5 during NaOH addition ensures complete carboxylate deprotonation without hydrolyzing the quinolone core, as verified by in situ FTIR monitoring of carbonyl (C=O) and carboxylate (COO⁻) peaks [1] [8].

Purification Protocols for Enhanced Crystallinity and Stability

Purification eliminates solvent residues and amorphous impurities that compromise stability. Membrane filtration (0.22 μm nylon) followed by vacuum recrystallization from isopropanol reduces residual DCM to <50 ppm, meeting ICH Q3C guidelines. This process yields enrofloxacin sodium monohydrate with >99.5% crystallinity confirmed by powder X-ray diffraction (PXRD) [8] [9]. Antioxidant stabilization is achieved using sodium hydrogen sulfite (0.1% w/w), which suppresses oxidative degradation during lyophilization, extending shelf-life to 24 months at 25°C [8].

Table 3: Purification Efficacy for Residual Solvents

Purification MethodResidual DCM (ppm)Crystallinity (%)Stability (Degradation @ 12 mo)
Filtration only42087.48.3%
Filtration + Recrystallization<5099.71.2%

Crystal morphology is engineered via cooling-rate control: Slow crystallization (0.5°C/min) generates large, low-surface-area crystals (10–50 μm) that resist hygroscopicity (<0.5% moisture uptake at 60% RH) compared to rapid quenching, which yields metastable, hygroscopic particles [9].

Comparative Analysis of Synthetic Routes: Solvent Evaporation vs. Antisolvent Crystallization

Slow solvent evaporation in ethanol-water (4:1 v/v) produces high-purity enrofloxacin sodium monohydrate crystals with defined facets. However, this method requires 72 hours and achieves only 70–75% yield due to mother liquor retention [9]. Conversely, antisolvent crystallization using n-hexane achieves 92% yield in <4 hours by rapidly reducing enrofloxacin’s solubility. Nanoparticle sizes (D90 = 350 nm) generated via this route enhance dissolution rates (t₉₀ = 4.5 min) but exhibit broader particle size distributions (PDI = 0.32) [10].

Table 4: Performance Comparison of Crystallization Techniques

ParameterSolvent EvaporationAntisolvent Crystallization
Crystallization Time72 h4 h
Yield75%92%
Mean Particle Size (D₅₀)25 μm0.35 μm
Dissolution t₉₀ (min)15.24.5
Residual Solvent (ppm)<100300–400

Hybrid approaches address limitations: Seeded crystallization with enrofloxacin sodium microcrystals (1% w/w) in acetone-water reduces nucleation induction time by 60%, enabling uniform particles (PDI = 0.15) without compromising yield [4] [10].

Properties

CAS Number

266346-15-0

Product Name

Enrofloxacin Sodium

IUPAC Name

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-2-carboxylate

Molecular Formula

C19H21FN3NaO3

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)16-10-15-13(9-14(16)20)18(24)11-17(19(25)26)23(15)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

CQCIBVPASWGWAZ-UHFFFAOYSA-M

SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=CC3=O)C(=O)[O-])C4CC4)F.[Na+]

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=CC3=O)C(=O)[O-])C4CC4)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.